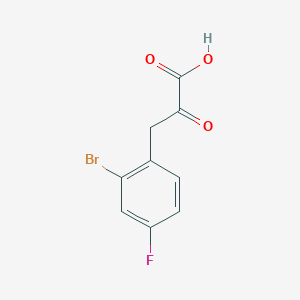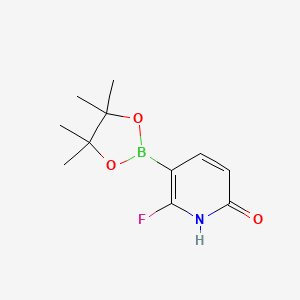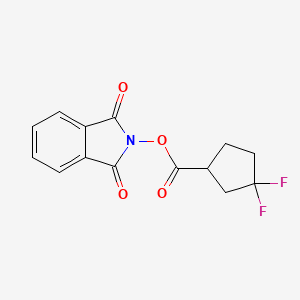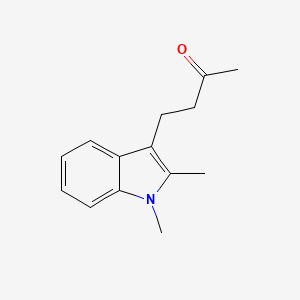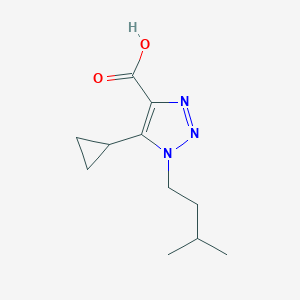
5-Cyclopropyl-1-isopentyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-1-isopentyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropyl group, an isopentyl chain, and a carboxylic acid functional group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-isopentyl-1h-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and a terminal alkyne to form the triazole ring . The reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer . Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-1-isopentyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The cyclopropyl and isopentyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the triazole ring can produce dihydrotriazoles .
Applications De Recherche Scientifique
5-Cyclopropyl-1-isopentyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: Triazole derivatives are explored for their potential use in materials science, including the development of polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-1-isopentyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the isopentyl group.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: Contains a benzyl group instead of the isopentyl and cyclopropyl groups.
5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Features an amide group and a hydroxyethyl substituent.
Uniqueness
5-Cyclopropyl-1-isopentyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a cyclopropyl group, an isopentyl chain, and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
5-cyclopropyl-1-(3-methylbutyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)5-6-14-10(8-3-4-8)9(11(15)16)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
GXEZVSACEKKXJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C(=C(N=N1)C(=O)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



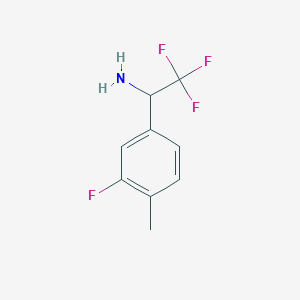
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)

